Cas no 1803572-17-9 (Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride)

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride is a synthetic organic compound featuring a phenylacetate core substituted with dimethyl and amino functional groups, esterified with ethanol and isolated as its hydrochloride salt. This intermediate is valuable in pharmaceutical and fine chemical synthesis due to its reactive amino and ester moieties, which facilitate further derivatization. The hydrochloride form enhances stability and solubility, making it suitable for controlled reactions. Its structural features, including the sterically hindered 2,3-dimethylphenyl group, may influence selectivity in chiral synthesis or drug development. Proper handling under inert conditions is recommended to preserve its reactivity. The compound is typically characterized by NMR, HPLC, and elemental analysis for purity verification.
Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride structure
1803572-17-9 structure
Product Name:Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride
CAS No:1803572-17-9
MF:C12H18ClNO2
MW:243.729822635651
CID:4673549
PubChem ID:75481239
Update Time:2025-10-08

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride
    • NE33153
    • Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride
    • Inchi: 1S/C12H17NO2.ClH/c1-4-15-12(14)11(13)10-7-5-6-8(2)9(10)3;/h5-7,11H,4,13H2,1-3H3;1H
    • InChI Key: BJVVTLAKNNNWQH-UHFFFAOYSA-N
    • SMILES: Cl.O(CC)C(C(C1C=CC=C(C)C=1C)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Topological Polar Surface Area: 52.3

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B442423-10mg
Ethyl 2-Amino-2-(2,3-dimethylphenyl)acetate Hydrochloride
1803572-17-9
10mg
$ 50.00 2022-06-07
TRC
B442423-50mg
Ethyl 2-Amino-2-(2,3-dimethylphenyl)acetate Hydrochloride
1803572-17-9
50mg
$ 210.00 2022-06-07
TRC
B442423-100mg
Ethyl 2-Amino-2-(2,3-dimethylphenyl)acetate Hydrochloride
1803572-17-9
100mg
$ 295.00 2022-06-07
Enamine
EN300-141446-50mg
ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride
1803572-17-9 95.0%
50mg
$235.0 2023-09-30
Enamine
EN300-141446-100mg
ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride
1803572-17-9 95.0%
100mg
$352.0 2023-09-30
Enamine
EN300-141446-250mg
ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride
1803572-17-9 95.0%
250mg
$503.0 2023-09-30
Enamine
EN300-141446-500mg
ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride
1803572-17-9 95.0%
500mg
$791.0 2023-09-30
Enamine
EN300-141446-1000mg
ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride
1803572-17-9 95.0%
1000mg
$1014.0 2023-09-30
Enamine
EN300-141446-2500mg
ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride
1803572-17-9 95.0%
2500mg
$1988.0 2023-09-30
Enamine
EN300-141446-5000mg
ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride
1803572-17-9 95.0%
5000mg
$2940.0 2023-09-30

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride Related Literature

Additional information on Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride (CAS No. 1803572-17-9): A Comprehensive Overview

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride, identified by its CAS number 1803572-17-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further biological evaluation.

The molecular structure of Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride consists of an ethyl ester group attached to an amino-substituted acetate moiety, with the phenyl ring bearing two methyl substituents at the 2 and 3 positions. This specific arrangement contributes to its distinct chemical behavior and reactivity, which are crucial for its utility in various chemical transformations. The presence of both amino and ester functional groups makes it a versatile building block for the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The dimethylphenyl group, in particular, has been associated with enhanced binding affinity to certain biological targets. This feature has prompted researchers to investigate Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride as a potential scaffold for developing novel therapeutic agents. Preliminary studies have suggested that this compound may exhibit interesting interactions with enzymes and receptors involved in metabolic pathways.

The synthesis of Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride involves a series of well-established organic reactions, including condensation, esterification, and salt formation. The use of high-purity starting materials and optimized reaction conditions is essential to ensure the desired yield and purity of the final product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

One of the most compelling aspects of Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride is its potential as a tool compound in medicinal chemistry. Researchers have leveraged its structural features to design derivatives with improved pharmacokinetic profiles. For instance, modifications to the ester group or the aromatic ring can lead to compounds with enhanced solubility or selectivity. These findings underscore the importance of structure-activity relationships (SAR) in optimizing drug candidates.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride. Molecular modeling techniques have been employed to predict binding affinities and identify potential binding sites on biological targets. These insights have guided experimental efforts and accelerated the discovery process. Additionally, high-throughput screening (HTS) methods have been utilized to rapidly assess the activity of this compound against a wide range of biological assays.

The applications of Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride extend beyond academic research. Pharmaceutical companies are increasingly interested in exploring novel compounds for treating various diseases. The unique properties of this compound make it a promising candidate for further development into clinical candidates. Collaborative efforts between academic institutions and industry partners are essential to translate laboratory findings into tangible therapeutic solutions.

In conclusion, Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride (CAS No. 1803572-17-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features, synthetic accessibility, and pharmacological promise make it a valuable asset for chemists and biologists alike. As our understanding of drug design continues to evolve, compounds like Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride will undoubtedly play a crucial role in shaping the future of medicine.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent